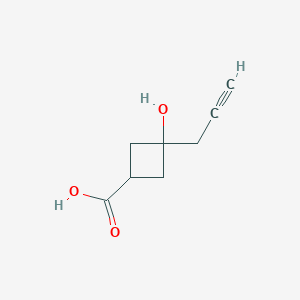

3-Hydroxy-3-(prop-2-yn-1-yl)cyclobutanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Hydroxy-3-(prop-2-yn-1-yl)cyclobutanecarboxylic acid” is a versatile chemical compound with potential in scientific research. It has a CAS Number of 2228299-91-8 and a molecular weight of 154.17 . The compound is typically stored at 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is (1r,3s)-3-hydroxy-3-(prop-2-yn-1-yl)cyclobutane-1-carboxylic acid . The InChI code is 1S/C8H10O3/c1-2-3-8(11)4-6(5-8)7(9)10/h1,6,11H,3-5H2,(H,9,10)/t6-,8+ .Scientific Research Applications

Synthesis and Chemical Transformations

- Synthetic Methods : A method for synthesizing 3-hydroxy acids from ketones and carboxylic acids using lithium naphthalenide showcases the versatility of 3-hydroxy compounds in organic synthesis. This method yields high-quality 3-hydroxy acids, which are precursors for further chemical transformations (Fujita et al., 2007).

- Photocycloadditions : Research into asymmetric intramolecular [2 + 2] photocycloadditions using chiral α- and β-hydroxy acids as tether groups demonstrates the utility of these compounds in constructing complex, chiral structures with high diastereoselectivity. This approach has important implications for the synthesis of cyclobutane lactones and other cyclic structures (Faure et al., 2002).

Medicinal Chemistry and Therapeutics

- Boron Neutron Capture Therapy Agents : The development of a water-soluble boronated amino acid for boron neutron capture therapy highlights the therapeutic applications of complex cyclobutane derivatives. This compound represents a significant advancement in the design of novel agents for cancer therapy (Das et al., 2000).

Material Science and Supramolecular Chemistry

- Supramolecular Aggregates : Studies on the substituent-dependent formation of supramolecular aggregates of hydroxy-trans-hexenoic acids derived from cyclobutane reveal the potential of these compounds in the design of novel materials. The unique hydrogen bonding and structural features of these aggregates underscore their significance in supramolecular chemistry (Strauch et al., 2000).

Safety and Hazards

properties

IUPAC Name |

3-hydroxy-3-prop-2-ynylcyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-3-8(11)4-6(5-8)7(9)10/h1,6,11H,3-5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMBCQLCVZNDLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CC(C1)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1s,3s)-3-Hydroxy-3-(prop-2-yn-1-yl)cyclobutane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-benzylpiperidin-4-yl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2569694.png)

![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(pyrimidin-2-ylthio)acetamide](/img/structure/B2569696.png)

![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2569700.png)

![2-(3,4-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2569701.png)

methanone](/img/structure/B2569703.png)

![3-(2-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2569706.png)

![1-{1-[3-(2,5-Dimethylphenoxy)propyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2569711.png)